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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sodium-Potassium pump (Na+/K+-ATPase) is a vital transmembrane protein

in animal cells, responsible for actively transporting Na+ and K+ ions against their

concentration gradients, thereby maintaining cellular membrane potential, controlling cell

volume, and driving secondary active transport of other solutes.[1][2] Studying its function,

structure, and interaction with pharmacological agents requires its isolation from the complex

native membrane environment. Reconstituting the purified Na+/K+-ATPase into

proteoliposomes—artificial lipid vesicles containing the protein—provides a powerful in vitro

system. This controlled environment allows for the precise investigation of the pump's activity,

the influence of lipid composition on its function, and the screening of potential drug candidates

that target the pump.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the

purification of Na+/K+-ATPase, its reconstitution into proteoliposomes, and the functional

characterization of the resulting system.

Principle of the Method
The reconstitution of Na+/K+-ATPase into proteoliposomes is typically achieved via detergent-

mediated methods. The general workflow involves three key stages:

Solubilization: The purified membrane protein and the lipids are independently or jointly

solubilized using a detergent at a concentration above its critical micelle concentration
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(CMC). This process breaks down the native membrane and the lipid vesicles into protein-

detergent and lipid-detergent mixed micelles.

Formation of Mixed Micelles: The solubilized protein and lipids are combined, forming mixed

micelles that contain both protein and lipid molecules surrounded by detergent. The ratio of

lipid to protein can be precisely controlled at this stage.[4]

Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As

the detergent concentration drops below the CMC, the thermodynamically favorable lipid

bilayer structure spontaneously reassembles, incorporating the Na+/K+-ATPase to form

proteoliposomes.[5] Common detergent removal techniques include dialysis, gel filtration, or

adsorption onto hydrophobic beads (e.g., Bio-Beads).[6][7]
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Fig 1. Workflow of detergent-mediated reconstitution.
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Data Presentation
Table 1: Influence of Lipid Composition on Na+/K+-
ATPase Reconstitution & Activity
Successful reconstitution and optimal activity are highly dependent on the lipid environment.

The following table summarizes key findings on lipid composition and protein-to-lipid ratios.
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Lipid Composition
(Molar/Weight
Ratio)

Protein:Lipid Ratio Key Findings Reference

DPPC:DPPE (1:1,

w/w)
1:3 (w/w)

High protein

incorporation (89%)

and activity recovery

(78.9%). Enzyme

orientation is primarily

inside-out.

[4]

PC and PE binary

systems
Variable

Incorporation

efficiency depends on

the lipid:protein ratio,

with activity recovery

ranging from 15% to

80%.

[4]

DPPC:DPPE:Choleste

rol (with 55%

Cholesterol)

Not specified

High recovery of total

ATPase activity

(~86%).

[4]

HPM Lipids:Selected

Lipids (1:1, w/w)
1:20 (w/w)

Altering native lipid

composition changes

the orientation of the

pump within the

bilayer.

[8]

Monounsaturated PC

(variable acyl chain

length)

Not specified

Optimal activity

achieved with C18

acyl chains in the

presence of 40 mol%

cholesterol,

highlighting the

importance of

hydrophobic

matching.

[9]

POPC:POPG (4:1) 1:500 (molar) Used for optimizing

detergent removal

[7]
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protocols for a

different membrane

protein, demonstrating

a common lipid

mixture.

Table 2: Comparison of Common Detergent Removal
Methods
The choice of detergent and removal method is critical for forming sealed, functional

proteoliposomes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method
Detergent
Example(s)

Advantages Disadvantages Reference

Dialysis

Cholate,

Octylglucoside,

Alkyl Maltosides

Allows for slow,

controlled

detergent

removal, which

can be beneficial

for proper protein

folding. High

degree of control

over parameters

(rate,

temperature).

Time-consuming

(can take several

days). Some

detergents with

low CMCs are

difficult to

remove

completely.

[6][7][10][11]

Adsorption (Bio-

Beads)

Octylglucoside,

Triton X-100

Significantly

faster than

dialysis (hours

vs. days).

Efficient for

detergents with

high CMCs.

Can be less

gentle,

potentially

affecting protein

stability. May

require multiple

additions for

complete

removal.

[5][7]

Gel Filtration Octylglucoside
Relatively rapid

method.

Can result in

sample dilution.
[5]

Experimental Protocols
Protocol 1: Purification of Na+/K+-ATPase
The enzyme is abundantly found in tissues with high rates of active transport. Mammalian

kidneys are a common source.[1]

Source Material: Obtain fresh or frozen outer medulla from pig or rabbit kidneys.[1][11]

Homogenization: Homogenize the tissue in a cold buffer (e.g., 250 mM sucrose, 30 mM

histidine, 1 mM EDTA, pH 7.2) with protease inhibitors.
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Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to

isolate the microsomal fraction, which is enriched in plasma membranes containing the

Na+/K+-ATPase.

Detergent Solubilization & Purification: a. Treat the microsomal fraction with a low

concentration of a detergent like sodium dodecyl sulfate (SDS) in the presence of ATP to

selectively solubilize and purify the Na+/K+-ATPase while leaving many other membrane

proteins insoluble. b. Centrifuge at high speed (e.g., >100,000 x g) to pellet the insoluble

material. c. The supernatant contains the purified, active Na+/K+-ATPase.

Purity Assessment: Analyze the protein purity using SDS-PAGE. The α (~110 kDa) and β

(~55 kDa) subunits should be prominent.[1] Determine protein concentration using a

standard assay (e.g., BCA).

Protocol 2: Preparation of Unilamellar Liposomes
Lipid Preparation: Choose a desired lipid composition (e.g., DPPC:DPPE, 1:1 w/w).[4]

Dissolve the lipids in an organic solvent like chloroform in a round-bottom flask.

Film Formation: Remove the solvent using a rotary evaporator to form a thin lipid film on the

flask wall. Further dry the film under a vacuum for several hours to remove residual solvent.

[5]

Hydration: Hydrate the lipid film with an appropriate buffer (e.g., 20 mM MOPS, 200 mM KCl,

pH 7.0) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles

(MLVs).

Vesicle Sizing (Extrusion): a. To create unilamellar vesicles of a defined size (e.g., 100-200

nm), subject the MLV suspension to multiple freeze-thaw cycles. b. Extrude the suspension

15-20 times through a polycarbonate membrane with a defined pore size (e.g., 200 nm)

using a mini-extruder.[12] c. The resulting solution contains large unilamellar vesicles

(LUVs). Store at 4°C.

Protocol 3: Detergent-Mediated Reconstitution
This protocol is adapted from dialysis-based methods.[6][11]
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Solubilization of Protein and Lipids:

Protein: The purified Na+/K+-ATPase is already in a detergent solution. If needed,

exchange the detergent to one suitable for reconstitution (e.g., decyl maltoside).[11]

Lipids: Add a detergent (e.g., octylglucoside or sodium cholate) to the prepared LUVs to a

final concentration that fully solubilizes the lipid, creating lipid-detergent micelles. Incubate

for 30-60 minutes.[12]

Mixing: Combine the solubilized protein with the solubilized lipids at the desired lipid-to-

protein ratio (e.g., 1:3 w/w).[4] Incubate the mixture gently for 30 minutes at 4°C.

Detergent Removal (Dialysis): a. Transfer the protein-lipid-detergent mixture to a dialysis

cassette (e.g., 6-8 kDa MWCO).[10] b. Dialyze against a large volume (e.g., 2 L) of

detergent-free buffer at 4°C. c. Change the buffer multiple times over a period of 48-72 hours

to ensure gradual and complete removal of the detergent.[10]

Harvesting Proteoliposomes: After dialysis, the turbid solution contains the proteoliposomes.

Harvest them by ultracentrifugation (e.g., 200,000 x g for 1.5 hours).[10]

Resuspension: Carefully discard the supernatant and resuspend the proteoliposome pellet in

a small volume of the desired experimental buffer.
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Fig 2. Overall experimental workflow for reconstitution.
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Protocol 4: Functional Characterization
a. ATPase Activity Assay: This assay measures the pump's enzymatic activity by quantifying

the rate of ATP hydrolysis.

Principle: The pump hydrolyzes ATP into ADP and inorganic phosphate (Pi). The activity is

determined by measuring the amount of Pi released over time.[13][14]

Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM Histidine, 130 mM NaCl, 20 mM

KCl, 4 mM MgCl2, pH 7.4).

Procedure: a. Add a known amount of proteoliposomes to the reaction buffer. b. To

determine the orientation and seal of the vesicles, aliquots can be pre-incubated with a

detergent (e.g., 0.05% Triton X-100) to permeabilize the membrane and expose all ATP

binding sites. c. Initiate the reaction by adding a final concentration of 3 mM ATP.[15] d.

Incubate at 37°C. Take aliquots at several time points (e.g., 0, 5, 10, 20 minutes). e. Stop the

reaction in the aliquots by adding an acid solution (e.g., trichloroacetic acid).

Phosphate Detection: Measure the concentration of inorganic phosphate in each aliquot

using a colorimetric method, such as the malachite green assay.

Calculation: Plot Pi concentration versus time. The slope of the linear portion of the curve

represents the rate of ATP hydrolysis, which is indicative of Na+/K+-ATPase activity.

b. Ion Flux Assay (Tracer Method): This assay directly measures the transport of ions across

the proteoliposome membrane.

Principle: Use a radioactive isotope of sodium (²²Na+) to trace its movement into or out of the

vesicles.[11]

Loading: Prepare proteoliposomes containing a specific internal buffer (e.g., high K+, low

Na+).

Procedure: a. Dilute the proteoliposomes into an external buffer containing ²²Na+ and other

necessary ions. b. Initiate transport by adding ATP. c. At various time points, take aliquots of

the suspension and immediately separate the proteoliposomes from the external medium
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using a rapid method like ion-exchange chromatography or filtration. d. Measure the

radioactivity associated with the proteoliposomes using a scintillation counter.

Analysis: An increase in radioactivity within the vesicles over time indicates successful ATP-

dependent Na+ transport.

c. Orientation Assay: This assay determines the proportion of pumps oriented correctly (right-

side-out) versus incorrectly (inside-out).

Principle: Use inhibitors that bind to specific sides of the pump. Ouabain is a classic inhibitor

that binds to the extracellular side, while vanadate inhibits from the cytoplasmic side.[1][4]

Procedure: a. Measure the total ATPase activity by permeabilizing the proteoliposomes with

a detergent (e.g., alamethicin or Triton X-100).[4] b. Measure the activity of intact

proteoliposomes in the presence of ouabain. This will inhibit the right-side-out (cytoplasmic

side in) pumps. c. Measure the activity of intact proteoliposomes in the absence of inhibitors.

This measures only the inside-out pumps, as ATP is added externally.

Calculation:

% Inside-Out Orientation = (Activity of intact vesicles / Total activity of permeabilized

vesicles) x 100.

The proportion of right-side-out pumps can be inferred from the degree of inhibition by

ouabain in intact vesicles.
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Fig 3. Simplified Post-Albers cycle of the Na+/K+-ATPase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b080026#reconstitution-of-the-sodium-potassium-
pump-in-proteoliposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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